REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[N:8]=[CH:7][C:6]([C:9]([O:11]CC)=[O:10])=[CH:5][N:4]=1.[Li+].[OH-]>O1CCOCC1>[CH3:1][S:2][C:3]1[N:8]=[CH:7][C:6]([C:9]([OH:11])=[O:10])=[CH:5][N:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC1=NC=C(C=N1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in EtOH
|
Type
|
ADDITION
|
Details
|
After addition of a stoichiometric amount of ethereal HCl
|
Type
|
CUSTOM
|
Details
|
the solution was again evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Water which was still present was removed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by azeotropic drying with toluene once
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CSC1=NC=C(C=N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |